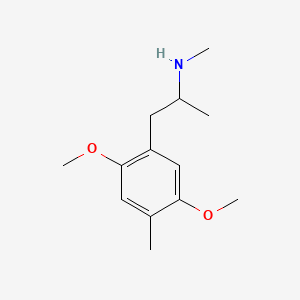![molecular formula C16H30O6Si2 B14179899 [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) CAS No. 918893-29-5](/img/structure/B14179899.png)
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) is a chemical compound with a complex structure that includes both phenylene and silanol groups
Vorbereitungsmethoden
The synthesis of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) involves multiple steps. One common synthetic route includes the reaction of 2,5-dihydroxyterephthalic acid with 2-methoxyethanol under specific conditions to form the intermediate compound. This intermediate is then reacted with dimethylchlorosilane in the presence of a catalyst to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which allows it to modulate various biochemical processes. Its silanol groups can interact with hydroxyl and amino groups in proteins, leading to changes in protein structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) include:
2,5-Bis(2-methoxyethoxy)terephthalic acid: This compound has similar structural features but lacks the silanol groups, making it less versatile in certain applications.
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene:
The uniqueness of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol) lies in its combination of phenylene and silanol groups, which confer distinct chemical and physical properties that are advantageous for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
918893-29-5 |
|---|---|
Molekularformel |
C16H30O6Si2 |
Molekulargewicht |
374.58 g/mol |
IUPAC-Name |
hydroxy-[4-[hydroxy(dimethyl)silyl]-2,5-bis(2-methoxyethoxy)phenyl]-dimethylsilane |
InChI |
InChI=1S/C16H30O6Si2/c1-19-7-9-21-13-11-16(24(5,6)18)14(22-10-8-20-2)12-15(13)23(3,4)17/h11-12,17-18H,7-10H2,1-6H3 |
InChI-Schlüssel |
ALXUTPVOUAXURG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CC(=C(C=C1[Si](C)(C)O)OCCOC)[Si](C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide](/img/structure/B14179830.png)
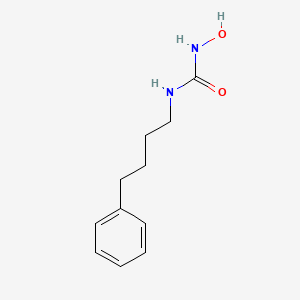
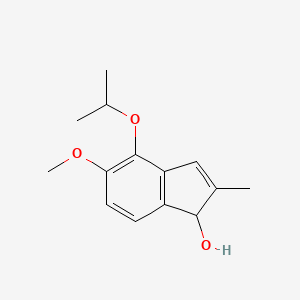
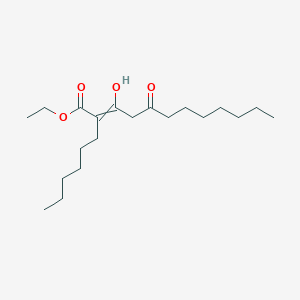
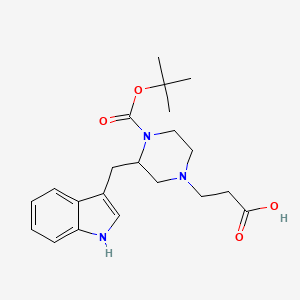
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
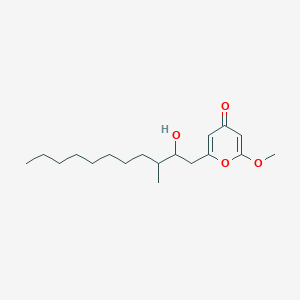
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)


![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
